(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride
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Overview
Description
(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of an amino group, an iodophenyl group, and a butanoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of unsaturated amino acids . The specific targets in the body would depend on the specific unsaturated amino acid that is produced.
Mode of Action
It is known to participate in the synthesis of unsaturated amino acids . This suggests that it may interact with its targets by being incorporated into these amino acids, which can then go on to participate in various biochemical reactions.
Biochemical Pathways
The compound is involved in the synthesis of unsaturated amino acids . These amino acids can be involved in a variety of biochemical pathways, depending on their specific structures. They can serve as building blocks for proteins, act as neurotransmitters, or participate in other metabolic processes.
Result of Action
The specific molecular and cellular effects of (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride would depend on the unsaturated amino acids it helps to synthesize . These could have a wide range of effects, from serving as building blocks for proteins to acting as neurotransmitters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-iodophenylbutanoic acid.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation Products: Corresponding oxides of the amino group.
Reduction Products: Phenyl derivatives.
Substitution Products: Compounds with various functional groups replacing the iodine atom.
Scientific Research Applications
(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenylbutanoic Acid: Lacks the amino group, making it less versatile in biological applications.
3-Amino-4-phenylbutanoic Acid: Lacks the iodine atom, affecting its reactivity and interaction with biological targets.
Uniqueness
(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is unique due to the presence of both the amino and iodophenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with similar compounds.
Properties
IUPAC Name |
(3S)-3-amino-4-(4-iodophenyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKGKNIRLMPHEI-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)I.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)I.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375854 |
Source
|
Record name | (3S)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270065-70-8 |
Source
|
Record name | (3S)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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